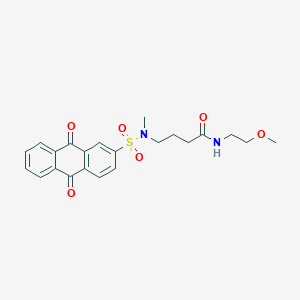

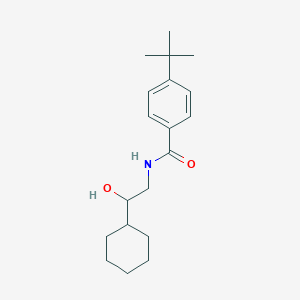

![molecular formula C19H20FN3O3 B6495250 1-(2-ethoxyphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894015-83-9](/img/structure/B6495250.png)

1-(2-ethoxyphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Ethoxyphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (EFPFU) is an organic compound with a wide range of applications in scientific research. It is a small molecule that can be used to study various biochemical and physiological processes. It has been used in a variety of experiments, including in drug discovery, protein-protein interactions, and enzyme inhibition. It is also used as a marker for cell growth, differentiation, and apoptosis.

Applications De Recherche Scientifique

Amino Acid Analysis

1-(2-ethoxyphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea: can be used in amino acid analysis. Specifically, it can be derivatized using Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) for enantiomeric amino acid analysis by high-performance liquid chromatography (HPLC) . This technique allows researchers to quantify and identify amino acids with high precision.

Organic Synthesis

(S)-(-)-1-(4-Fluorophenyl)ethylamine: , a compound related to our target molecule, finds applications in organic synthesis. It acts as a ligand, forming coordination complexes (e.g., diacetato-2-O-bis[(S)-1-(4-fluorophenyl)ethylamine-N]palladium(II)) . These complexes can be valuable in catalysis and materials science.

Green Synthesis

The target compound could potentially participate in green synthesis. For instance, it might be involved in the one-pot, four-component synthesis of functionalized 1,4-dihydropyridine derivatives under ultrasonic irradiation in aqueous ethanol . Green synthesis methods are environmentally friendly and increasingly important in chemical research.

Mécanisme D'action

Target of Action

The primary target of the compound “1-(2-ethoxyphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea” is the Sirtuin1 enzyme (SIRT1) . SIRT1 is a protein that in humans is encoded by the SIRT1 gene. It is known to be involved in the regulation of several cellular processes, including aging, transcription, apoptosis, inflammation, and stress resistance.

Mode of Action

The compound acts as an inhibitor of the Sirtuin1 enzyme (SIRT1) . The inhibition of SIRT1 leads to the overexpression of p53 , a gene responsible for negative regulation of the cell cycle . This overexpression can lead to cell cycle arrest, promoting the death of cancer cells.

Biochemical Pathways

The compound’s action on SIRT1 affects the p53 pathway . The p53 protein is a crucial player in preventing cancer formation, thus, keeping this protein activated is a key strategy in cancer prevention. When the compound inhibits SIRT1, it leads to the overexpression of p53, which can then exert its tumor suppressor functions.

Pharmacokinetics

The pharmacokinetic properties of the compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are predicted to be good . These properties can affect the bioavailability of the compound, which is crucial for its efficacy.

Result of Action

The result of the compound’s action is the potential induction of cell cycle arrest and promotion of apoptosis in cancer cells . This is due to the overexpression of p53, which can lead to the death of cancer cells. Therefore, this compound could potentially be used as an anticancer agent.

Propriétés

IUPAC Name |

1-(2-ethoxyphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O3/c1-2-26-17-6-4-3-5-16(17)22-19(25)21-14-11-18(24)23(12-14)15-9-7-13(20)8-10-15/h3-10,14H,2,11-12H2,1H3,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELLRJXXOAMPLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Ethoxyphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2-fluorophenyl)piperazin-1-yl]-3-({1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}oxy)propan-2-ol dihydrochloride](/img/structure/B6495184.png)

![ethyl 2-[3-(morpholine-4-sulfonyl)benzamido]-1,3-benzothiazole-6-carboxylate](/img/structure/B6495199.png)

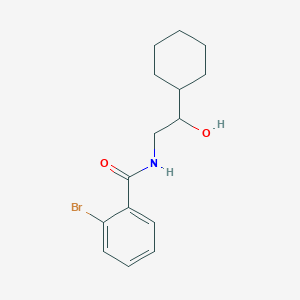

![N-(2-cyclohexyl-2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6495222.png)

![2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(naphthalen-1-yl)acetamide](/img/structure/B6495256.png)

![N'-(2-cyclohexyl-2-hydroxyethyl)-N-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B6495257.png)

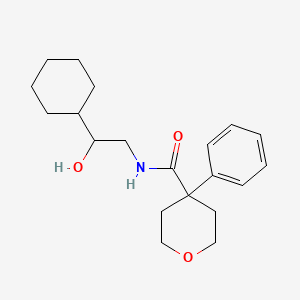

![methyl 2-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B6495260.png)

![6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate](/img/structure/B6495269.png)